molecular formula C20H21N3O2 B7481006 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile

4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B7481006
M. Wt: 335.4 g/mol
InChI Key: BNYQCRHBAKLKFW-UHFFFAOYSA-N
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Description

4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential application in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also has an affinity for alpha-1 adrenergic receptors and histamine H1 receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile has a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to its antidepressant and anxiolytic effects. It has also been shown to decrease levels of norepinephrine and acetylcholine, which can lead to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile is its potential application in the field of medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile. One direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to study its potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile is a promising compound with potential application in the field of medicinal chemistry. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile involves a multistep process. The first step involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base to form 4-(4-methoxybenzoyl)piperazine. The second step involves the reaction of 4-(4-methoxybenzoyl)piperazine with benzyl cyanide in the presence of a catalyst to form 4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

4-[[4-(4-methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-8-6-18(7-9-19)20(24)23-12-10-22(11-13-23)15-17-4-2-16(14-21)3-5-17/h2-9H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYQCRHBAKLKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile

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